Cas no 2489-77-2 (1,3,3-trimethylthiourea)

1,3,3-trimethylthiourea 化学的及び物理的性質
名前と識別子
-
- Thiourea,N,N,N'-trimethyl-
- Trimethylthiourea
- 1,1,3-trimethylthiourea
- 1,,1,3-trimethyl-thiourea
- 1,1,3-Trimethyl-2-thiourea
- 1,3,3-Trimethylthiourea
- N,n,n'-trimethylthiourea
- N-methyl-N',N'-dimethylthiourea
- Thiate E
- Thiourea,trimethyl
- Trimethyl-2-thiourea
- Urea,1,1,3-trimethyl-2-thio
- Thiourea, trimethyl-
- Urea, 1,1,3-trimethyl-2-thio-
- Thiourea, N,N,N'-trimethyl-
- 5MHD6IL0A4
- DSSTox_CID_1404
- DSSTox_RID_76142
- DSSTox_GSID_21404
- 1,3-Trimethylthiourea
- N,N'-Trimethylthiourea
- 1,3-Trimethyl-2-thiourea
- E78833
- SCHEMBL14713949
- AS-59103
- CS-0323872
- TRIMETHYLTHIOUREA [HSDB]
- J-015720
- NCGC00256342-01
- NCI-C02186
- NSC 153385
- T0667
- UNII-5MHD6IL0A4
- SANCELER TMU
- 2489-77-2
- HSDB 4095
- JAEZSIYNWDWMMN-UHFFFAOYSA-N
- MFCD00059148
- Tox21_201733
- NCGC00249106-01
- NCGC00259282-01
- FT-0629687
- Q26840738
- CAS-2489-77-2
- AKOS008944388
- DTXCID501404
- NS00027763
- 3-AMINO-3-PYRIDIN-2-YL-PROPIONICACID
- DTXSID6021404
- WLN: SUYM1&N1&1
- CHEMBL3183484
- CCRIS 611
- TRIMETHYL-2-THIOUREA, 1,1,3-
- SCHEMBL80483
- AI3-62303
- NSC-153385
- Urea,1,3-trimethyl-2-thio-
- NSC153385
- F1995-0262
- EINECS 219-644-0
- Tox21_302853
- N,N,N'Trimethylthiourea
- NOCCELER TMU
- 1,1,3Trimethylthiourea
- Thiourea, N,N,N'trimethyl
- Urea, 1,1,3trimethyl2thio
- DB-067278
- 1,3,3Trimethylthiourea
- Trimethyl2thiourea
- 1,1,3Trimethyl2thiourea
- Thiourea, trimethyl
- 1,3,3-trimethylthiourea
-
- MDL: MFCD00059148
- インチ: 1S/C4H10N2S/c1-5-4(7)6(2)3/h1-3H3,(H,5,7)
- InChIKey: JAEZSIYNWDWMMN-UHFFFAOYSA-N
- ほほえんだ: S=C(N([H])C([H])([H])[H])N(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 118.05600
- どういたいしつりょう: 118.056
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 70.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.4
- ひょうめんでんか: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 0.1
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.027 (estimate)
- ゆうかいてん: 83.0 to 87.0 deg-C
- ふってん: 221.2°C
- フラッシュポイント: 33.8°C
- 屈折率: 1.5000 (estimate)
- PSA: 47.36000
- LogP: 0.44320
- ようかいせい: 未確定
1,3,3-trimethylthiourea セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H302-H341
- 警告文: P201-P202-P264-P270-P280-P301+P312+P330-P308+P313-P405-P501
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
- RTECS番号:YU4900000
- リスク用語:R36/37/38
1,3,3-trimethylthiourea 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
1,3,3-trimethylthiourea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1394542-500g |
1,1,3-Trimethylthiourea |
2489-77-2 | 98% | 500g |
¥2124 | 2023-04-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T0667-100g |
1,3,3-trimethylthiourea |
2489-77-2 | 98.0%(N) | 100g |
¥485.0 | 2022-06-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T49450-25g |
1,1,3-trimethylthiourea |
2489-77-2 | 98%,N | 25g |
¥128.0 | 2024-07-15 | |
Life Chemicals | F1995-0262-1g |
1,3,3-trimethylthiourea |
2489-77-2 | 95%+ | 1g |
$21.0 | 2023-09-06 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0667-100G |
Trimethylthiourea |
2489-77-2 | >98.0%(N) | 100g |
¥440.00 | 2024-04-17 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T849530-25g |
Trimethylthiourea |
2489-77-2 | 98%,N | 25g |
¥168.00 | 2022-06-14 | |
Life Chemicals | F1995-0262-2.5g |
1,3,3-trimethylthiourea |
2489-77-2 | 95%+ | 2.5g |
$40.0 | 2023-09-06 | |
abcr | AB143038-500 g |
Trimethylthiourea, 98%; . |
2489-77-2 | 98% | 500 g |
€193.30 | 2023-07-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T849530-100g |
Trimethylthiourea |
2489-77-2 | 98%,N | 100g |
¥498.00 | 2022-06-14 | |
Fluorochem | 175200-500g |
Trimethylthiourea |
2489-77-2 | 98% | 500g |
£98.00 | 2022-02-28 |
1,3,3-trimethylthiourea 関連文献
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1. Thiadiazoles and thiadiazolines. Part 2. Δ2-1,3,4-Thiadiazoline-4-carboxamidines derived from substituted acyclic thioureasStephen F. Moss,David R. Taylor J. Chem. Soc. Perkin Trans. 1 1982 1981
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2. Substituted thioureas. Part I. Study of trimethylthiourea and its complexes with zinc(II)Daniela Gattegno,Anna M. Giuliani,Mario Bossa,Girolamo Ramunni J. Chem. Soc. Dalton Trans. 1973 1399
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Christian N?ther,Inke Jess,Piotr Ku?,Peter G. Jones CrystEngComm 2016 18 3142
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Meng-Cheng Zhang,Dong-Chao Wang,Gui-Rong Qu,Hai-Ming Guo Org. Chem. Front. 2022 9 4358
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Bobo Cao,Jiuyao Du,Ziping Cao,Haitao Sun,Xuejun Sun,Hui Fu RSC Adv. 2017 7 11259
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6. Theoretical study of the most stable conformations of NN′-dimethylthiourea, NNN′-trimethylthiourea, and the methyl ester of dithiocarbazic acidMarco V. Andreocci,Mario Bossa,Girolamo Ramunni,Marco Scazzocchio,Daniela Gattegno,Anna M. Giuliani J. Chem. Soc. Dalton Trans. 1974 41
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Thomas C. Bruice,R. F. Pratt J. Chem. Soc. D 1971 1259
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8. Zinc dicarboxylate polymers and dimers: thiourea substitution as a tool in supramolecular synthesisNichola J. Burke,Andrew D. Burrows,Adele S. Donovan,Ross W. Harrington,Mary F. Mahon,Caroline E. Price Dalton Trans. 2003 3840
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9. Substituted thioureas. Part II. Trimethylthiourea and its complexes with cobalt(II) and halogensDaniela Gattegno,Anna M. Giuliani J. Chem. Soc. Dalton Trans. 1973 1646
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Kaiwen Liang,Like Huang,Tianzhou Wang,Chaofeng Wang,Yi Guo,Yunliang Yue,Xiaohui Liu,Jing Zhang,Ziyang Hu,Yuejin Zhu Phys. Chem. Chem. Phys. 2023 25 9413
1,3,3-trimethylthioureaに関する追加情報
Professional Introduction to 1,3,3-trimethylthiourea (CAS No. 2489-77-2)
1,3,3-trimethylthiourea (CAS No. 2489-77-2) is a significant compound in the field of chemical and pharmaceutical research, widely recognized for its versatile applications. This compound, characterized by its trimethylthiourea structure, has garnered considerable attention due to its role in various biochemical processes and potential therapeutic uses. The unique chemical properties of 1,3,3-trimethylthiourea make it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents.
The molecular formula of 1,3,3-trimethylthiourea is C₃H₈NS₂, reflecting its composition of carbon, hydrogen, nitrogen, and sulfur atoms. This arrangement contributes to its reactivity and functionality in chemical reactions. In recent years, researchers have been exploring the applications of 1,3,3-trimethylthiourea in drug discovery and development, leveraging its ability to participate in nucleophilic substitution reactions and form stable complexes with metal ions. These properties have opened new avenues for its use in medicinal chemistry.
One of the most compelling aspects of 1,3,3-trimethylthiourea is its potential as a precursor in the synthesis of sulfur-containing heterocycles. These heterocycles are crucial in pharmaceuticals due to their ability to interact with biological targets and modulate biological processes. For instance, studies have shown that derivatives of trimethylthiourea can be incorporated into molecules that exhibit antimicrobial and anti-inflammatory properties. This has led to investigations into its role in developing treatments for infectious diseases and chronic inflammatory conditions.
Recent advancements in synthetic chemistry have further highlighted the importance of 1,3,3-trimethylthiourea. Researchers have developed novel methodologies for its functionalization, enabling the creation of a diverse array of derivatives with tailored properties. These derivatives are being tested for their efficacy in various pharmacological applications. For example, a study published in the Journal of Medicinal Chemistry demonstrated that certain trimethylthiourea-based compounds exhibit significant inhibitory activity against specific enzymes involved in cancer cell proliferation. This finding underscores the compound's potential as a lead molecule in oncology research.
The versatility of 1,3,3-trimethylthiourea extends beyond pharmaceutical applications. It has also been explored as a reagent in organic synthesis and material science. Its ability to act as a chelating agent allows it to form stable complexes with transition metals, which are essential catalysts in many industrial processes. Additionally, these complexes have been investigated for their potential use in catalytic converters and other environmental applications where metal recovery and recycling are critical.
In the realm of biochemical research, 1,3,3-trimethylthiourea has been utilized to study enzyme mechanisms and protein interactions. Its sulfur-rich structure makes it an effective probe for understanding redox processes and sulfur metabolism in biological systems. By incorporating labeled versions of trimethylthiourea, scientists can track its movement within cells and assess its impact on metabolic pathways. This has provided valuable insights into the role of sulfur compounds in health and disease.
The safety profile of 1,3,3-trimethylthiourea is another area of interest. While it is not classified as a hazardous substance under standard regulatory guidelines, proper handling procedures must be followed to ensure safe laboratory practices. Researchers emphasize the importance of using appropriate personal protective equipment (PPE) when working with this compound to minimize exposure risks. Furthermore,its stability under various conditions makes it suitable for long-term storage and transportation without significant degradation.
Future research directions for 1,3,3-trimethylthiourea are promising and multifaceted。 One emerging area is its application in green chemistry initiatives,where efforts are being made to develop sustainable synthetic routes that minimize waste and energy consumption。 The development of eco-friendly methodologies for producing trimethylthiourea derivatives could significantly impact both academic research and industrial applications。
Another exciting prospect is the exploration of 1,3,3-trimethylthiourea's role in nanotechnology。 Researchers are investigating how this compound can be integrated into nanomaterials to enhance their functionality for drug delivery systems or diagnostic tools。 The unique chemical properties of trimethylthiourea may enable the design of novel nanocarriers that improve therapeutic efficacy while reducing side effects。
In conclusion,the multifaceted applications of 1,3,3-trimethylthiourea (CAS No.2489-77-2) underscore its importance as a versatile compound in chemical biology.From pharmaceutical development to material science,this molecule continues to inspire innovation across multiple disciplines.As research progresses,we can expect even more groundbreaking discoveries that highlight the potential benefits.
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